2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (Molecular Formula: C₂₄H₂₄N₄O₂S; Molecular Weight: 416.54 ) features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-ethylphenyl group and at position 4 with a sulfanyl-acetamide moiety. The acetamide’s nitrogen is further substituted with a 4-methoxyphenyl group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors. The 4-methoxyphenyl group may enhance solubility via hydrogen bonding, while the ethyl group could influence lipophilicity and binding interactions .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-16-4-6-17(7-5-16)20-14-21-23(24-12-13-27(21)26-20)30-15-22(28)25-18-8-10-19(29-2)11-9-18/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGJFGDGKIKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel pyrazolo[1,5-a]pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core, a sulfanyl group, and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 430.6 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The structural features suggest potential interactions with inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : Similar derivatives have shown activity against various pathogens, indicating potential for development as antimicrobial agents.
The exact mechanisms of action for this compound are yet to be fully elucidated. However, studies on related compounds suggest several possible pathways:
- Enzyme Inhibition : Interaction with specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Potential binding to receptors that mediate cellular responses to stress or damage.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities of related pyrazolo compounds:
- A study examining various substituted pyrazolo derivatives demonstrated significant anticancer activity against breast cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM .
- Research on pyrazole derivatives indicated their effectiveness in inhibiting Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Contains bromophenyl and naphthalen groups | Potential anticancer activity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Features benzodioxane structure | Anti-inflammatory effects |
| 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Includes methoxy and methyl substituents | Antidepressant properties |
Future Directions
Further research is essential to explore the full pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Identifying modifications that enhance biological activity or reduce toxicity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Pyrazolo[1,5-a]pyrazine Derivatives
Key analogs differ in substituents on the pyrazolo[1,5-a]pyrazine core and the acetamide’s aryl group.
Table 1: Structural and Molecular Comparison
Impact of Substituents on Properties
- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl group in the target compound likely improves solubility via hydrogen bonding, as seen in related N-(4-methoxyphenyl)acetamide structures with antimicrobial activity .
- Electron-Withdrawing Groups (e.g., Chloro) : Chlorophenyl substituents (e.g., in ) may enhance metabolic stability but reduce solubility .
- Steric Effects : Bulky groups like isopropyl (G420-0647) increase molecular weight and may hinder binding to flat enzymatic pockets .
Table 2: Reported Bioactivities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
